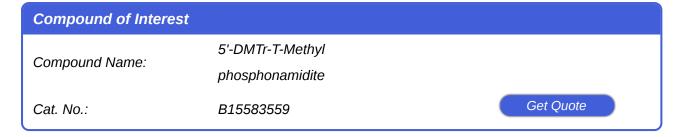


5'-DMTr-T-Methyl phosphonamidite CAS number and molecular weight

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An In-depth Technical Guide to **5'-DMTr-T-Methyl Phosphonamidite**: Synthesis and Applications

For researchers, scientists, and professionals in drug development, understanding the tools of oligonucleotide synthesis is paramount. **5'-DMTr-T-Methyl phosphonamidite** is a key reagent in the construction of modified oligonucleotides, offering unique properties for therapeutic and research applications. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and the functional advantages of the resulting methylphosphonate-modified oligonucleotides.

Core Properties of 5'-DMTr-T-Methyl Phosphonamidite

Quantitative data for **5'-DMTr-T-Methyl phosphonamidite** is summarized below, providing essential information for its use in oligonucleotide synthesis.

Property	Value	Reference
CAS Number	114079-04-8	[1]
Molecular Weight	689.78 g/mol	[1]
Chemical Formula	C38H48N3O7P	[1]



The Role in Oligonucleotide Synthesis

5'-DMTr-T-Methyl phosphonamidite is a phosphoramidite building block used in the solid-phase synthesis of oligonucleotides.[2] The "T" signifies that it is a thymidine derivative. The "5'-DMTr" refers to the dimethoxytrityl group protecting the 5'-hydroxyl position of the deoxyribose sugar, a standard feature in phosphoramidite chemistry that prevents unwanted reactions during synthesis.[3][4] The key feature of this molecule is the "Methyl phosphonamidite" group at the 3' position. This group allows for the creation of a methylphosphonate internucleotide linkage, which is a modification of the natural phosphodiester backbone of DNA and RNA.[5][6]

Oligonucleotides containing methylphosphonate linkages are of significant interest in therapeutic applications, particularly in the field of antisense technology.[7][8] The neutral charge of the methylphosphonate backbone, in contrast to the negatively charged phosphodiester backbone, enhances cellular uptake and confers resistance to nuclease degradation.[5][7][8]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using **5'-DMTr-T-Methyl phosphonamidite** follows the standard phosphoramidite solid-phase synthesis cycle.[3][9] This process is typically performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Detritylation:

The synthesis cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the nucleoside attached to the solid support.[4] This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Coupling:



The activated **5'-DMTr-T-Methyl phosphonamidite** is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4] The phosphonamidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). This reaction forms a trivalent phosphite triester linkage. For methyl phosphonamidites, a longer coupling time (e.g., 5 minutes) is often recommended to ensure high coupling efficiency.[6]

Capping:

Any unreacted 5'-hydroxyl groups on the growing chain are "capped" to prevent them from reacting in subsequent cycles.[4][9] This is crucial to minimize the formation of deletion mutants (oligonucleotides missing a base). Capping is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

Oxidation:

The unstable trivalent phosphite triester linkage is oxidized to a stable pentavalent phosphotriester (in this case, a methylphosphonate diester).[1] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

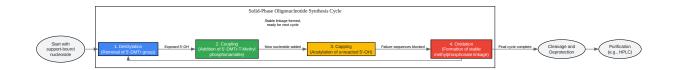
Cleavage and Deprotection:

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate/phosphonate backbone are removed. The methylphosphonate linkages are more susceptible to cleavage under basic conditions than standard phosphodiester linkages.[6] Therefore, a modified deprotection protocol is required. A common method involves a two-step process: first, a short treatment with a mixture of acetonitrile, ethanol, and ammonium hydroxide, followed by a longer incubation with ethylenediamine.[6]

Synthesis Workflow Diagram

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.





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Caption: The solid-phase synthesis cycle for incorporating a methylphosphonate linkage.

Applications in Research and Drug Development

Oligonucleotides containing methylphosphonate linkages have several applications:

- Antisense Oligonucleotides: Their nuclease resistance and improved cellular uptake make them suitable candidates for antisense therapies, which aim to inhibit the expression of specific genes.[5][7]
- Probes for Molecular Biology: The modified backbone can be useful for developing probes that are resistant to degradation in biological samples.
- Study of Nucleic Acid Structure and Function: The neutral backbone can be used to investigate the role of electrostatic interactions in nucleic acid hybridization and proteinnucleic acid recognition.

In conclusion, **5'-DMTr-T-Methyl phosphonamidite** is a valuable reagent for the synthesis of modified oligonucleotides with enhanced properties for therapeutic and research purposes. A thorough understanding of its chemistry and the nuances of the synthesis protocol is essential for its successful application.



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